molecular formula C11H18ClNO B13718822 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride

4-(Trimethylammonium)methyl]benzyl Alcohol Chloride

Cat. No.: B13718822
M. Wt: 215.72 g/mol
InChI Key: MKGCCMRZARVFFG-UHFFFAOYSA-M
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Description

4-(Trimethylammonium)methyl]benzyl Alcohol Chloride is a quaternary ammonium compound characterized by a benzyl alcohol backbone substituted with a trimethylammonium group at the para position. Its structure combines a hydrophilic quaternary ammonium moiety with a polar benzyl alcohol group, making it distinct in solubility and reactivity. The compound is cataloged under TRC product code T795910 . Its synthesis likely involves quaternization of 4-(chloromethyl)benzyl alcohol with trimethylamine, followed by chloride ion exchange .

Key properties include:

  • Cationic nature: Due to the quaternary ammonium group, it exhibits surfactant-like behavior.
  • Hydrophilicity: Enhanced by the hydroxyl group on the benzyl ring.
  • Applications: Potential uses in drug delivery, surfactants, or as intermediates in organic synthesis.

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

[4-(hydroxymethyl)phenyl]methyl-trimethylazanium;chloride

InChI

InChI=1S/C11H18NO.ClH/c1-12(2,3)8-10-4-6-11(9-13)7-5-10;/h4-7,13H,8-9H2,1-3H3;1H/q+1;/p-1

InChI Key

MKGCCMRZARVFFG-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)CO.[Cl-]

Origin of Product

United States

Preparation Methods

Quaternization of Benzyl Chloride with Trimethylamine

The most direct and commonly employed method for synthesizing quaternary ammonium salts like 4-(Trimethylammonium)methylbenzyl Alcohol Chloride involves the nucleophilic substitution (quaternization) reaction between benzyl chloride derivatives and trimethylamine.

A closely related method is described in a patent for the preparation of benzyltriethylammonium chloride, which can be adapted for trimethylammonium analogs:

  • Reactants:

    • Trimethylamine (nucleophile)
    • 4-(Chloromethyl)benzyl chloride or analogous benzyl chloride derivative (electrophile)
  • Solvent: Acetone is used as a single solvent to enhance reaction efficiency and reduce energy consumption.

  • Procedure:

    • In a three-necked flask equipped with electric stirring, thermometer, and reflux condenser, acetone is added as solvent.
    • Trimethylamine and benzyl chloride derivative are introduced.
    • The mixture is heated and stirred at 60–66 °C for 8–10 hours with stirring speed controlled at 300–400 rpm.
    • After completion, the reaction mixture is cooled to room temperature.
    • Additional acetone is added to dissolve the product.
    • The solution is cooled to 5 °C and filtered to isolate the quaternary ammonium salt.
    • The solid is dried to obtain pure 4-(Trimethylammonium)methylbenzyl Alcohol Chloride.
  • Stoichiometry and Solvent Ratios:

    • Acetone used in reaction: 1.05–1.2 times the weight of trimethylamine.
    • Acetone used in dissolution: 1.9–2.1 times the weight of trimethylamine.
    • Benzyl chloride consumption: 1.25–1.35 times the weight of trimethylamine.
  • Advantages:

    • Single solvent system reduces waste and energy use.
    • High yield and purity with minimal impurities.
    • Process is scalable for industrial production.
Step Conditions Details
Reaction 60–66 °C, 8–10 h, stirring 300–400 rpm Trimethylamine + benzyl chloride in acetone
Cooling Room temperature Post-reaction cooling
Dissolution Additional acetone added Dissolves product for filtration
Filtration 5 °C Isolates solid product
Drying Ambient or mild heating Obtains dry quaternary ammonium salt

Conversion of Benzyl Alcohol to Benzyl Chloride Intermediate

Since 4-(Trimethylammonium)methylbenzyl Alcohol Chloride contains a benzyl alcohol moiety, an important preparative step is often the conversion of the corresponding benzyl alcohol to benzyl chloride, which then undergoes quaternization.

A general procedure for the chlorination of benzyl alcohols using thionyl chloride (SOCl2) is reported by the Royal Society of Chemistry:

  • Reactants:

    • Corresponding benzyl alcohol (10 mmol scale)
    • Thionyl chloride (12 mmol)
    • N,N-Dimethylformamide (DMF) catalytic amount (20 µL)
    • Dichloromethane (20 mL) as solvent
  • Procedure:

    • To a stirring solution of benzyl alcohol in dichloromethane at 0 °C, thionyl chloride is added dropwise.
    • The mixture is stirred at room temperature for 1 hour.
    • Completion is monitored by TLC or GC.
    • The reaction mixture is poured into saturated sodium bicarbonate solution and extracted with dichloromethane.
    • Organic layers are washed with water and brine, dried over MgSO4, filtered, and concentrated under vacuum.
    • The crude benzyl chloride is purified by silica gel chromatography.
Step Conditions Purpose
Thionyl chloride addition 0 °C, dropwise Converts benzyl alcohol to chloride
Stirring Room temperature, 1 h Completes reaction
Workup Saturated NaHCO3, extraction Removes acidic byproducts
Purification Silica gel chromatography Isolates pure benzyl chloride

This benzyl chloride intermediate is then used in the quaternization step with trimethylamine to yield the target compound.

Alternative Approaches and Catalytic Systems

While direct quaternization is the primary route, some patents and literature describe catalytic or multi-step approaches for related benzyl ammonium compounds, including:

  • Hydrogenation of benzyl nitriles to benzyl amines followed by diazotization and hydrolysis to benzyl alcohols.
  • Use of palladium on carbon catalysts for hydrogenation steps.
  • Controlled pH adjustments and extractions to purify intermediates.

However, these methods are more relevant to substituted benzyl ammonium compounds and are less commonly applied for direct synthesis of 4-(Trimethylammonium)methylbenzyl Alcohol Chloride.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Purity Notes
Quaternization with trimethylamine Trimethylamine, 4-(chloromethyl)benzyl chloride, acetone 60–66 °C, 8–10 h, stirring High yield, pure product Single solvent system, scalable
Chlorination of benzyl alcohol Benzyl alcohol, thionyl chloride, DMF, CH2Cl2 0 °C to RT, 1 h stirring High purity benzyl chloride Prepares intermediate for quaternization
Catalytic hydrogenation & diazotization Benzyl nitrile, Pd/C, NaNO2, acid/base Hydrogenation 5–30 °C, pH control High selectivity for amines Indirect route, less common for target compound

Research Findings and Notes

  • The quaternization reaction benefits from acetone as a solvent due to its moderate polarity, which facilitates the nucleophilic substitution while minimizing side reactions and energy consumption.
  • The use of thionyl chloride for converting benzyl alcohol to benzyl chloride is a well-established method, providing a clean and efficient route to the key electrophilic intermediate necessary for quaternization.
  • Purification by silica gel chromatography and recrystallization from acetone ensures high purity of the final quaternary ammonium salt.
  • The entire synthetic sequence is amenable to scale-up, with process controls focusing on temperature, stoichiometry, and solvent ratios to optimize yield and reduce impurities.
  • Moisture sensitivity of the final product necessitates storage under desiccated conditions to maintain stability.

Scientific Research Applications

Organic Synthesis

4-(Trimethylammonium)methyl]benzyl Alcohol Chloride serves as a versatile intermediate in organic synthesis. Its ability to act as a quaternary ammonium salt allows it to participate in various chemical reactions, including:

  • Alkylation Reactions : The compound is often used as an alkylating agent, facilitating the introduction of alkyl groups into organic molecules. This is particularly useful in synthesizing complex organic compounds where specific functional groups are required.
  • Synthesis of Surfactants : Due to its amphiphilic nature, this compound can be employed in the production of surfactants, which are essential in detergents, emulsifiers, and dispersants.
  • Catalysis : It can also act as a catalyst in several reactions, enhancing reaction rates and yields by providing a stable ionic environment.

Biological Research

In biological contexts, this compound has been noted for its applications in proteomics and cell biology:

  • Cell Membrane Studies : The compound's quaternary ammonium structure allows it to interact with cell membranes, making it useful for studies related to membrane permeability and transport processes.
  • Antimicrobial Properties : Research has indicated that quaternary ammonium compounds possess antimicrobial properties. Thus, this compound may be explored for potential applications in developing antimicrobial agents or preservatives.
  • Protein Interaction Studies : It is utilized in various assays to study protein interactions and dynamics within cellular environments.

Material Science

The compound's unique properties make it suitable for several applications in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as conductivity or hydrophilicity. This is particularly relevant in developing advanced materials for electronics or biomedical applications.
  • Coatings and Films : Its surfactant properties allow it to be used in formulating coatings that require specific wetting and spreading characteristics.

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference Source
Organic SynthesisAlkylation reactions
Synthesis of surfactants
Catalytic processes
Biological ResearchCell membrane studies
Antimicrobial properties
Protein interaction assays
Material SciencePolymer enhancement
Coatings formulation

Comparison with Similar Compounds

Benzyltrimethylammonium Chloride

  • Structure : Benzyl group directly attached to the trimethylammonium moiety, lacking the hydroxyl group.
  • Properties : Higher lipophilicity due to the absence of the alcohol group.
  • Applications : Widely used as a phase-transfer catalyst in organic reactions .

4-(Chloromethyl)benzyl Alcohol

  • Structure : Contains a chloromethyl and hydroxyl group on the benzyl ring but lacks the quaternary ammonium group.
  • Properties : Neutral charge; reactive due to the chloromethyl group.
  • Applications : Intermediate in pharmaceuticals and agrochemicals .
  • Key Difference : The trimethylammonium group in the target compound introduces cationic functionality, enabling use in ionic interactions (e.g., polymer synthesis) .

Trimethyl(p-methylbenzyl)ammonium Chloride

  • Structure : Features a methyl group on the benzyl ring instead of a hydroxyl group.
  • Properties : Increased hydrophobicity compared to the target compound.
  • Applications : Surfactant and antimicrobial agent .

Poly[(4-vinylbenzyl)trimethylammonium chloride]

  • Structure : Polymerized form of 4-vinylbenzyltrimethylammonium chloride.
  • Properties : High molecular weight with cationic charges along the polymer chain.
  • Applications : Water treatment, dye removal, and antimicrobial coatings .
  • Key Difference: The monomeric target compound lacks polymer backbone rigidity, offering different kinetic properties in solution.

Comparative Data Table

Compound Molecular Weight (g/mol) Charge Key Functional Groups Applications Toxicity Profile
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride ~215.7* Cationic -OH, -N⁺(CH₃)₃, -Cl⁻ Drug delivery, surfactants Likely irritant (skin/eyes)
Benzyltrimethylammonium Chloride 199.7 Cationic -N⁺(CH₃)₃, -Cl⁻ Phase-transfer catalysis Skin irritation
4-(Chloromethyl)benzyl Alcohol 156.6 Neutral -OH, -CH₂Cl Synthetic intermediate Moderate toxicity
Trimethyl(p-methylbenzyl)ammonium Chloride 213.7 Cationic -CH₃, -N⁺(CH₃)₃, -Cl⁻ Surfactants, antimicrobials Corrosive at high concentrations
Poly[(4-vinylbenzyl)trimethylammonium chloride] Variable (polymer) Cationic Repeating -N⁺(CH₃)₃, -Cl⁻ Water treatment, coatings Low acute toxicity

*Estimated based on structural formula.

Research Findings and Toxicity Considerations

  • Toxicity: Trimethylammonium compounds generally exhibit skin and eye irritation, with severity depending on alkyl chain length and substituents. Saturated chains (e.g., Benzalkonium Chloride) show predictable irritation profiles, while unsaturated variants (e.g., Soytrimonium Chloride) may alter absorption kinetics .
  • Functional Role : The alcohol group enables hydrogen bonding, making the compound suitable for aqueous formulations. In contrast, methyl or vinyl substituents enhance hydrophobic interactions .

Biological Activity

4-(Trimethylammonium)methyl]benzyl Alcohol Chloride, a quaternary ammonium compound (QAC), has garnered attention due to its diverse biological activities. This compound is characterized by its permanent positive charge, which enhances its interaction with various biological systems. The focus of this article is to explore the biological activity of this compound, including its antimicrobial properties, potential applications in drug delivery, and other relevant biological effects.

  • Molecular Formula : C11H18ClN
  • Molecular Weight : 219.72 g/mol
  • Structure : The compound consists of a benzyl alcohol moiety with a trimethylammonium group, contributing to its solubility and reactivity in biological systems.

Antimicrobial Activity

Quaternary ammonium compounds are widely recognized for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial and antifungal activities.

Table 1: Antimicrobial Efficacy of QACs

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL
Benzalkonium ChlorideStaphylococcus aureus8 µg/mL
Escherichia coli4 µg/mL

The data indicates that while this compound is effective against various pathogens, it requires higher concentrations compared to some traditional QACs like benzalkonium chloride .

The antimicrobial action of quaternary ammonium compounds typically involves disruption of microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis. This mechanism is supported by studies showing that QACs can penetrate biofilms formed by pathogenic bacteria, enhancing their efficacy in clinical settings .

Case Studies and Applications

  • Clinical Disinfectants : The compound's efficacy as a disinfectant has been evaluated in hospital settings, where it demonstrated effectiveness against nosocomial pathogens.
  • Drug Delivery Systems : Research indicates potential applications in drug delivery due to its ability to enhance the solubility and bioavailability of hydrophobic drugs. The quaternary structure aids in cellular uptake, which is crucial for therapeutic efficacy .

Toxicological Considerations

While the antimicrobial properties are beneficial, the cytotoxicity of quaternary ammonium compounds raises concerns regarding their use in medical applications. Studies have shown varying degrees of cytotoxicity depending on concentration and exposure duration:

Table 2: Cytotoxicity Data

Study ReferenceCell LineConcentration (µg/mL)Observed Effect
Inácio et al. MDCK Cells100Mitochondrial dysfunction
Herron et al. Neuroblastoma Cells50Altered cholesterol biosynthesis
Datta et al. MCF-7 Human Breast Carcinoma Cells200Anti-estrogenic effects

These findings highlight the need for careful consideration of dosage when utilizing this compound in therapeutic contexts.

Q & A

Q. What are the standard analytical methods for quantifying 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride in complex matrices?

Q. How is this compound synthesized, and what are the key reaction parameters?

Methodological Answer:

  • Quaternization Reaction : React benzyl chloride derivatives with trimethylamine in anhydrous ethanol at 60–70°C for 6–8 hours. Monitor pH to maintain neutrality, as excess acid/base leads to byproducts like benzyl alcohol or trimethylamine hydrochloride .
  • Purification : Crystallize the product using ethanol/acetone mixtures. Yield optimization requires strict control of stoichiometry (1:1.05 molar ratio of benzyl chloride to trimethylamine) .
  • Validation : Confirm purity via chloride ion titration or NMR (e.g., absence of unreacted benzyl chloride peaks at δ 4.5–5.0 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates during analytical quantification?

Methodological Answer:

  • Source Identification : Compare decomposition products (e.g., benzyl alcohol) using GC-MS. notes decomposition rates of 3–5% under suboptimal storage (e.g., exposure to light or moisture) .
  • Method Adjustment : Incorporate stabilizers like 0.1% ascorbic acid in extraction solvents to suppress oxidation. Revalidate recovery tests with spiked samples to ensure accuracy .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in recovery data, particularly when decomposition alters matrix composition .

Q. What strategies mitigate instability of this compound in aqueous solutions?

Methodological Answer:

  • pH Control : Maintain solutions at pH 4–6 using acetate buffers. Alkaline conditions (>pH 8) accelerate hydrolysis to benzyl alcohol, while acidic conditions (<pH 3) promote chloride loss .
  • Temperature Optimization : Store solutions at 2–8°C under inert gas (e.g., argon) to reduce thermal degradation. highlights a 15% loss in potency after 30 days at 25°C .
  • Advanced Stabilization : Use lyophilization for long-term storage. Reconstitute with deoxygenated water to prevent radical-mediated decomposition .

Q. How can NMR spectral overlap from impurities be addressed in structural elucidation?

Methodological Answer:

  • Multi-Dimensional NMR : Employ 1H-13C^{1}\text{H-}^{13}\text{C} HSQC to resolve overlapping peaks (e.g., methylene protons at δ 3.8–4.2 ppm). Compare with reference data for benzyltrimethylammonium derivatives in .
  • Impurity Profiling : Use LC-MS to identify common byproducts (e.g., 4-methylbenzyl alcohol from incomplete quaternization) and adjust synthesis parameters accordingly .

Q. What novel applications exist for this compound in pharmacological research?

Methodological Answer:

  • Receptor Studies : Utilize its quaternary ammonium structure to investigate cholinergic receptor interactions. Modify the benzyl group to introduce fluorophores for binding assays (e.g., analogues in ) .
  • Drug Delivery : Explore its use as a phase-transfer catalyst in liposomal formulations. highlights similar compounds enhancing membrane permeability .

Data Contradiction Analysis

Q. How should conflicting data on decomposition pathways be interpreted?

Methodological Answer:

  • Contextual Evaluation : Compare conditions across studies. For example, reports decomposition under UV light, while emphasizes thermal degradation. Design controlled experiments to isolate variables (e.g., light vs. temperature) .
  • Mechanistic Studies : Use isotopic labeling (18O^{18}\text{O}-H2_2O) to trace hydrolysis pathways. Conflicting reports may arise from differences in solvent polarity or catalytic impurities .

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